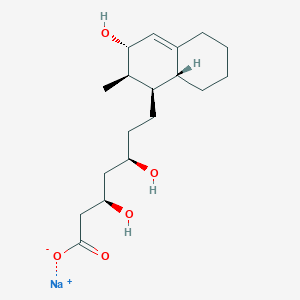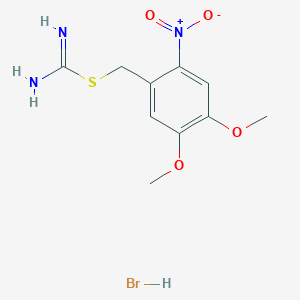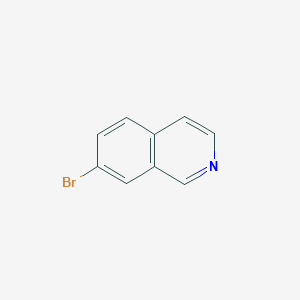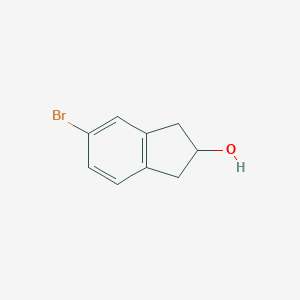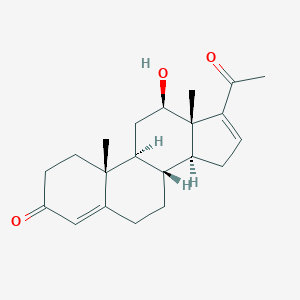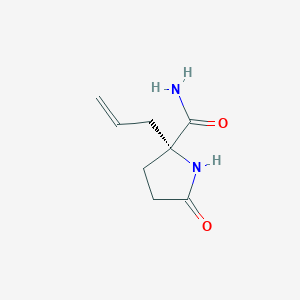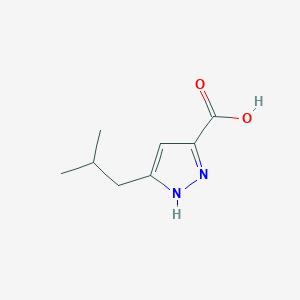
3-Isobutyl-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
“3-Isobutyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C8H12N2O2 . It has a molecular weight of 168.2 . The IUPAC name for this compound is 5-isobutyl-1H-pyrazole-3-carboxylic acid . It is stored at a temperature of 28°C .
Molecular Structure Analysis
The InChI code for “3-Isobutyl-1H-pyrazole-5-carboxylic acid” is 1S/C8H12N2O2/c1-5(2)3-6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) . The InChI key is OCAWPZXEVMMJMI-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“3-Isobutyl-1H-pyrazole-5-carboxylic acid” is a solid substance .
Applications De Recherche Scientifique
-
Chemical Synthesis
- Application : “3-Isobutyl-1H-pyrazole-5-carboxylic acid” is used as a building block in chemical synthesis .
- Method of Application : The specific methods of application can vary greatly depending on the specific synthesis pathway being used. Typically, it would be used in a reaction with other chemical reagents under controlled conditions to produce a desired compound .
- Results : The outcomes of these syntheses would depend on the specific reactions being carried out. In general, the goal would be to produce new compounds with desired properties .
-
Pharmaceutical Research
- Application : There is some evidence that derivatives of “3-Isobutyl-1H-pyrazole-5-carboxylic acid” may have potential in the development of chemotherapeutic agents.
- Method of Application : This would involve synthesizing the derivative compounds and then testing them in bioassays with antitumor drugs.
- Results : The specific study mentioned found a synergistic effect in bioassays with antitumor drugs.
-
Neuroscience Research
- Application : “3-Methylpyrazole-5-carboxylic acid”, a similar compound, has been found to be a potent and selective D-amino acid oxidase (DAO) inhibitor, which can protect DAO cells from oxidative stress induced by D-Serine .
- Method of Application : This would involve applying the compound to DAO cells and observing the effects .
- Results : The compound was found to specifically prevent formalin-induced tonic pain .
-
Chemical Synthesis
- Application : “3-Isobutyl-1H-pyrazole-5-carboxylic acid” can be used as a building block in chemical synthesis .
- Method of Application : The specific methods of application can vary greatly depending on the specific synthesis pathway being used. Typically, it would be used in a reaction with other chemical reagents under controlled conditions to produce a desired compound .
- Results : The outcomes of these syntheses would depend on the specific reactions being carried out. In general, the goal would be to produce new compounds with desired properties .
-
Pharmaceutical Research
- Application : There is some evidence that derivatives of “3-Isobutyl-1H-pyrazole-5-carboxylic acid” may have potential in the development of chemotherapeutic agents .
- Method of Application : This would involve synthesizing the derivative compounds and then testing them in bioassays with antitumor drugs .
- Results : The specific study mentioned found a synergistic effect in bioassays with antitumor drugs .
-
Neuroscience Research
- Application : “3-Methylpyrazole-5-carboxylic acid”, a similar compound, has been found to be a potent and selective D-amino acid oxidase (DAO) inhibitor, which can protect DAO cells from oxidative stress induced by D-Serine .
- Method of Application : This would involve applying the compound to DAO cells and observing the effects .
- Results : The compound was found to specifically prevent formalin-induced tonic pain .
Propriétés
IUPAC Name |
5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)3-6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAWPZXEVMMJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
92933-49-8 | |
| Record name | 3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

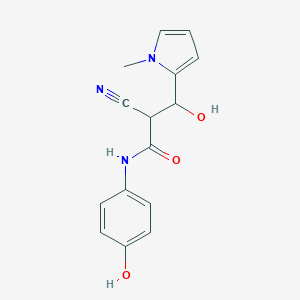
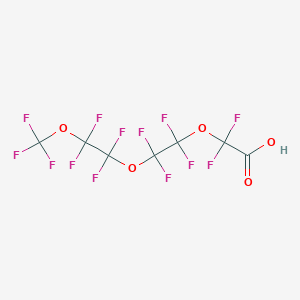
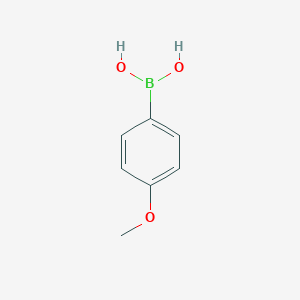

![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)
![D-[1,2-13C2]glucose](/img/structure/B118848.png)
